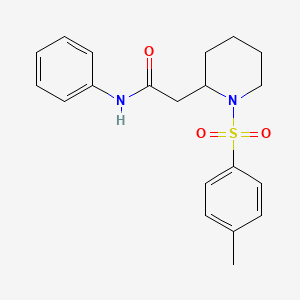

N-phenyl-2-(1-tosylpiperidin-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-phenyl-2-(1-tosylpiperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Metabolism and Bioactive Metabolites

- Acetaminophen, when deacetylated to its primary amine, is conjugated with arachidonic acid in the brain and spinal cord to form the potent TRPV1 agonist N-arachidonoylphenolamine (AM404). This process involves fatty acid amide hydrolase and affects the endogenous cannabinoid system, TRPV1, and COX in pain and thermoregulatory pathways (Högestätt et al., 2005).

Synthesis and Chemical Modification

- Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, has been optimized using immobilized lipase (Magadum & Yadav, 2018).

Metabolic Phenotyping

- Metabolic phenotyping has been applied to study acetaminophen metabolism and hepatotoxicity, involving high-resolution analytical platforms like NMR spectroscopy and mass spectrometry. This approach helps understand the mechanism of acetaminophen-induced hepatotoxicity and identifies candidate biomarkers for acute liver failure (Coen, 2015).

Anti-Inflammatory and Antioxidant Activities

- N-(2-hydroxy phenyl) acetamide demonstrates anti-arthritic and anti-inflammatory activity in adjuvant-induced arthritis in rats, affecting cytokines and oxidative stress markers (Jawed et al., 2010).

Mecanismo De Acción

Target of Action

Compounds with a piperidine moiety, such as this one, are known to interact with various receptors and enzymes in the body .

Mode of Action

It is known that piperidine derivatives can interact with their targets in various ways, such as binding to receptors or inhibiting enzymes . The specific interactions of this compound would depend on its chemical structure and the nature of its targets.

Biochemical Pathways

Piperidine derivatives are known to affect various biochemical pathways, depending on their specific targets . The downstream effects of these interactions can vary widely, from changes in cellular signaling to alterations in metabolic processes.

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and overall effectiveness .

Result of Action

The effects would likely depend on the specific targets of the compound and the nature of its interactions with these targets .

Propiedades

IUPAC Name |

2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-16-10-12-19(13-11-16)26(24,25)22-14-6-5-9-18(22)15-20(23)21-17-7-3-2-4-8-17/h2-4,7-8,10-13,18H,5-6,9,14-15H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNOXGRYTOQRQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2952477.png)

![Ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate](/img/structure/B2952485.png)

![Ethyl 2-[1-(2,6-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2952488.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2952492.png)